molecular formula C20H23F2NO3 B11432126 Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11432126
M. Wt: 363.4 g/mol
InChI Key: PXSRXBKNWMEKJI-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a cycloheptyl group, a difluorophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or further to a methylene group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the tetrahydropyridine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

  • Cycloheptyl 4-(2,3-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Cycloheptyl 4-(2,3-dibromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness: The presence of the difluorophenyl group in this compound imparts unique electronic properties that can influence its reactivity and binding characteristics. This makes it distinct from its dichloro- and dibromo- analogs, which may have different steric and electronic effects.

Properties

Molecular Formula

C20H23F2NO3

Molecular Weight

363.4 g/mol

IUPAC Name

cycloheptyl 4-(2,3-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C20H23F2NO3/c1-12-18(20(25)26-13-7-4-2-3-5-8-13)15(11-17(24)23-12)14-9-6-10-16(21)19(14)22/h6,9-10,13,15H,2-5,7-8,11H2,1H3,(H,23,24)

InChI Key

PXSRXBKNWMEKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)F)F)C(=O)OC3CCCCCC3

Origin of Product

United States

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